3,5-Dihydroxybenzoic acid
Overview
Description
3,5-Dihydroxybenzoic acid is a derivative of benzoic acid with two hydroxyl groups positioned at the 3rd and 5th positions of the aromatic ring. It is a compound that can participate in various chemical reactions due to its carboxylic acid and phenolic hydroxyl functionalities. This compound is structurally related to other dihydroxybenzoic acid isomers and has been studied in various contexts, including its synthesis, molecular structure, and reactivity.
Synthesis Analysis
The synthesis of derivatives of dihydroxybenzoic acid has been explored in several studies. For instance, a bismuth-based cyclic synthesis has been used to produce 3,5-di-tert-butyl-4-hydroxybenzoic acid, which is structurally related to 3,5-dihydroxybenzoic acid, from carbon dioxide and 3,5-di-tert-butyl-4-phenol using C-H bond activation and CO2 insertion chemistry . Another study describes the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, a polysubstituted aromatic carboxylic acid, from ethyl 2-pentenoate and ethyl acetoacetate . These methods highlight the versatility of synthetic approaches to dihydroxybenzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of 3,5-dihydroxybenzoic acid derivatives has been analyzed in various studies. For example, the molecular recognition of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds has been investigated, revealing interactions through hydrogen bonds and the formation of supramolecular assemblies . Additionally, hydrated salts of 3,5-dihydroxybenzoic acid with organic diamines have been studied, showing hydrogen-bonded supramolecular structures in two and three dimensions .
Chemical Reactions Analysis
3,5-Dihydroxybenzoic acid can undergo various chemical reactions due to its reactive functional groups. Electrochemical studies have shown that dihydroxybenzoic acid can participate in electrochemical oxidation reactions in the presence of nucleophiles, leading to the formation of new derivatives such as benzofuran and coumestan derivatives . These studies demonstrate the potential of electrochemical methods in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dihydroxybenzoic acid derivatives are influenced by their functional groups and molecular structure. The presence of hydroxyl groups allows for the formation of hydrogen bonds, which can lead to the assembly of complex supramolecular structures . The reactivity of the carboxylic acid group also plays a crucial role in the compound's behavior in chemical reactions . Understanding these properties is essential for the application of 3,5-dihydroxybenzoic acid in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
Synthesis and Intermediate Uses
3,5-Dihydroxybenzoic acid serves as a versatile intermediate for synthesizing various bioactive compounds. It has been successfully synthesized from itself in a four-step process with an overall yield of 66%, showcasing its utility in chemical synthesis (C. Meng, 2010). Additionally, its derivatives like 4-bromo-3,5-dihydroxybenzoic acid have been synthesized and structurally characterized, indicating its adaptability in producing different chemical variants for various applications (Xu Dong-fang, 2000).
Molecular Recognition and Supramolecular Chemistry
3,5-Dihydroxybenzoic acid plays a significant role in molecular recognition studies. Its interaction with N-donor compounds, forming molecular adducts through hydrogen bonds, highlights its potential in developing complex molecular structures. These interactions lead to elegant supramolecular architectures with diverse applications (S. Varughese, V. Pedireddi, 2006).
Spectroscopic and Microbiological Studies
The compound's structural properties have been extensively analyzed through spectroscopic methods like FT-IR, FT-Raman, and UV spectroscopy. These studies aid in understanding the electronic systems of the compound and its derivatives, which is crucial in various fields of scientific research. Additionally, the antimicrobial activity of 3,5-dihydroxybenzoic acid and its derivatives has been investigated, showing potential in microbiological applications (M. Kalinowska et al., 2008).
Potential in Nutritional and Bioactive Studies
Studies have shown the relevance of hydroxybenzoic acid isomers, including 3,5-dihydroxybenzoic acid, in influencing metabolism and cellular signaling. These compounds have shown promise in addressing cardiovascular issues related to aging, such as hypertension and atherosclerosis. Their ability to activate specific receptors and signaling pathways suggests potential applications in nutrition and as bioactive components in dietary supplements or drugs (B. Juurlink et al., 2014).
Safety And Hazards
Future Directions
3,5-Dihydroxybenzoic acid is used in organic synthesis and as an intermediate for pharmaceuticals . It is also used as a biomarker of whole grain wheat and rye . It has potential health benefits and is attracting an ever-growing awareness in food technology, and extensive technical like medical, cosmetic, and pharmaceutical industries .
properties
IUPAC Name |
3,5-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,8-9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMGAFJOZZIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
145639-71-0 | |
Record name | Benzoic acid, 3,5-dihydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145639-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8059184 | |
Record name | 3,5-Dihydroxybenzoic acid | |
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Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS], Solid | |
Record name | 3,5-Dihydroxybenzoic acid | |
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Record name | 3,5-Dihydroxybenzoic acid | |
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Vapor Pressure |
0.0000021 [mmHg] | |
Record name | 3,5-Dihydroxybenzoic acid | |
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Product Name |
3,5-Dihydroxybenzoic acid | |
CAS RN |
99-10-5 | |
Record name | 3,5-Dihydroxybenzoic acid | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Resorcylic acid | |
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Record name | 3,5-DIHYDROXYBENZOIC ACID | |
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Record name | Benzoic acid, 3,5-dihydroxy- | |
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Record name | 3,5-Dihydroxybenzoic acid | |
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Record name | 3,5-dihydroxybenzoic acid | |
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Record name | 3,5-DIHYDROXYBENZOIC ACID | |
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Record name | 3,5-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
237 °C | |
Record name | 3,5-Dihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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